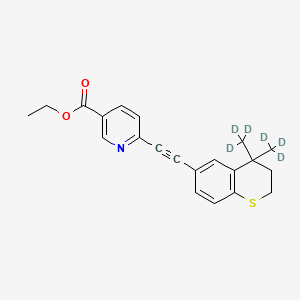
塔扎罗汀-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tazarotene-d8 is a deuterated form of tazarotene, a third-generation synthetic retinoid primarily used in the treatment of dermatological conditions such as acne vulgaris, plaque psoriasis, and photoaged skin. The deuterated form, Tazarotene-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotopic labeling.
科学研究应用
Tazarotene-d8 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.
Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.
作用机制
- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .
- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .
Cellular Effects
Tazarotene-d8 influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .
Molecular Mechanism
The exact mechanism of action of Tazarotene-d8 is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .
Temporal Effects in Laboratory Settings
Tazarotene-d8, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .
Metabolic Pathways
Tazarotene-d8 is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Transport and Distribution
Tazarotene-d8, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .
Subcellular Localization
The subcellular localization of Tazarotene-d8 is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of Tazarotene-d8 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:
Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.
Final Assembly: The deuterated intermediates are then assembled to form Tazarotene-d8.
化学反应分析
Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:
Oxidation: Tazarotene-d8 can be oxidized to form tazarotenic acid, its active metabolite.
Hydrolysis: Ester hydrolysis converts Tazarotene-d8 to tazarotenic acid.
Substitution: Deuterium atoms in Tazarotene-d8 can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Hydrolyzing Agents: Such as acids or bases in aqueous solutions.
Catalysts: Metal catalysts can facilitate substitution reactions.
Major Products:
Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.
Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.
相似化合物的比较
Tretinoin: Another retinoid used for acne and photoaging.
Adapalene: A retinoid used for acne treatment.
Isotretinoin: An oral retinoid used for severe acne.
Uniqueness of Tazarotene-d8:
Deuterium Labeling: The incorporation of deuterium atoms makes Tazarotene-d8 unique for research purposes, providing insights into the pharmacokinetics and metabolic pathways of tazarotene.
Selective Receptor Binding: Tazarotene-d8 selectively binds to RARβ and RARγ, offering targeted therapeutic effects with potentially fewer side effects.
Tazarotene-d8 continues to be a valuable compound in both clinical and research settings, contributing to our understanding of retinoid pharmacology and therapeutic applications.
属性
IUPAC Name |
ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
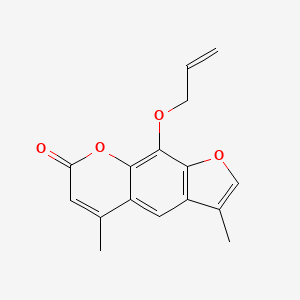
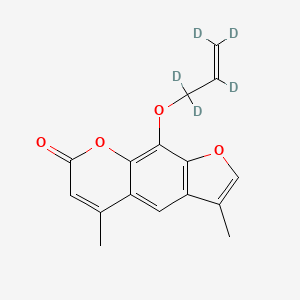

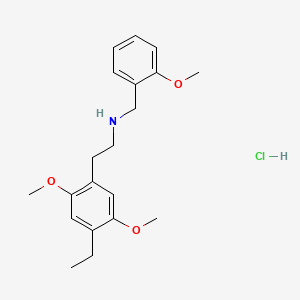
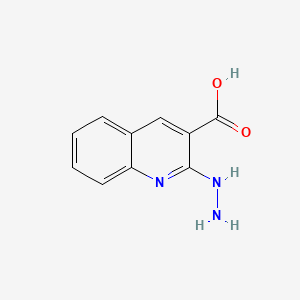
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)
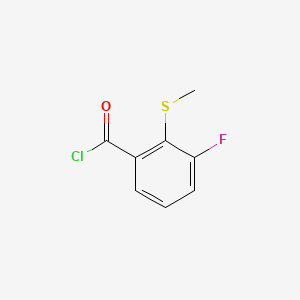
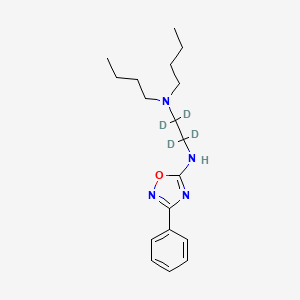
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)
